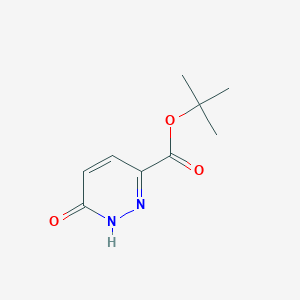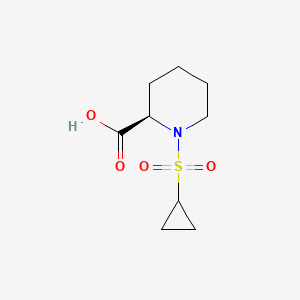
(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid
Vue d'ensemble
Description
“(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS No. 1567879-65-5. It is used in scientific research, particularly in the fields of drug design, organic synthesis, and medicinal chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO4S, and its molecular weight is 233.28 . The exact structure is not provided in the available resources.Applications De Recherche Scientifique
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, known for its high protonating power and low nucleophilicity, plays a pivotal role in various organic synthesis reactions including electrophilic aromatic substitution, carbon–carbon and carbon–heteroatom bond formations, and syntheses of carbo- and heterocyclic structures. Its efficiency and experimental simplicity make it a valuable reagent for creating new organic compounds, potentially including derivatives of (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid (Kazakova & Vasilyev, 2017).
Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide
Aminobenzenesulfonamide derivatives, similar in structural complexity to this compound, have been explored for their versatile applications in organic syntheses and the pharmaceutical industry. The development of novel synthetic routes for these compounds, including sequential Nicholas and Pauson-Khand reactions, underscores their importance in the synthesis of polyheterocyclic compounds and their potential in drug discovery (Kaneda, 2020).
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
While not directly related to this compound, research on AKR1C3 inhibitors involves complex molecules that share structural motifs with the compound . This research is crucial for developing therapeutics for hormonal malignancies and showcases the potential of complex organic compounds in medical applications (Penning, 2017).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including this compound, is essential in biotechnology, particularly regarding their inhibitory effects on microbial biocatalysts. This research can inform strategies for engineering more robust microbial strains for industrial applications, highlighting the significance of understanding the interactions between carboxylic acids and microbial systems (Jarboe et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-1-cyclopropylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)8-3-1-2-6-10(8)15(13,14)7-4-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEKLKWRWOUKBY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

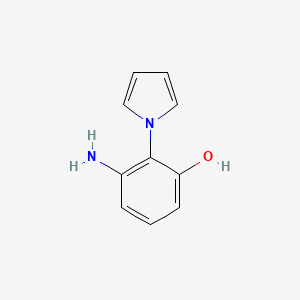
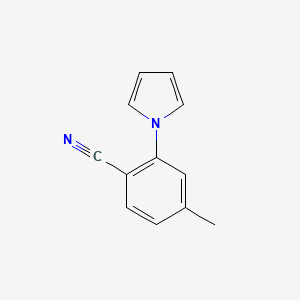
![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
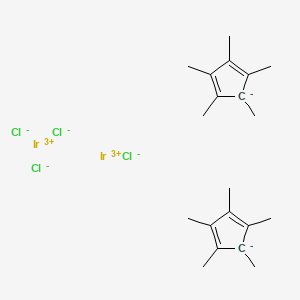
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)

